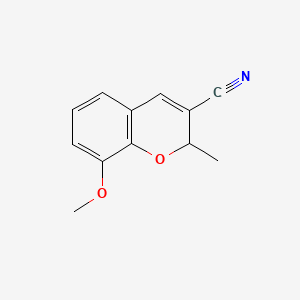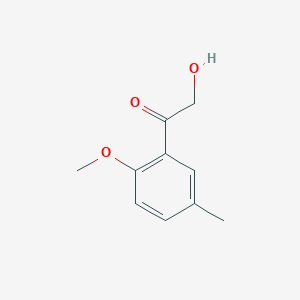
2-(2-Hydroxy-2,2-diphenylethyl)-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Hydroxy-2,2-diphenylethyl)-N-methylbenzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxy group attached to a diphenylethyl moiety, which is further connected to a benzamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-2,2-diphenylethyl)-N-methylbenzamide typically involves a Grignard reaction. This reaction utilizes the activated methyl group in position 2 to form the desired compound. The process involves the reaction of a suitable Grignard reagent with a benzamide derivative under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely employed to produce this compound in significant quantities.
化学反応の分析
Types of Reactions
2-(2-Hydroxy-2,2-diphenylethyl)-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzamide group can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学的研究の応用
2-(2-Hydroxy-2,2-diphenylethyl)-N-methylbenzamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism of action of 2-(2-Hydroxy-2,2-diphenylethyl)-N-methylbenzamide involves its interaction with specific molecular targets. The hydroxy group and benzamide moiety play crucial roles in binding to enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(2-Hydroxy-2,2-diphenylethyl)-N-phenylbenzamide
- 2-(2-Hydroxy-2,2-diphenylethyl)benzonitrile
- Benzenesulfonamide, 2-(2-hydroxy-2,2-diphenylethyl)-N-methyl
Uniqueness
2-(2-Hydroxy-2,2-diphenylethyl)-N-methylbenzamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a hydroxy group, diphenylethyl moiety, and benzamide group sets it apart from similar compounds, making it valuable for various research and industrial applications.
特性
CAS番号 |
2594-59-4 |
|---|---|
分子式 |
C22H21NO2 |
分子量 |
331.4 g/mol |
IUPAC名 |
2-(2-hydroxy-2,2-diphenylethyl)-N-methylbenzamide |
InChI |
InChI=1S/C22H21NO2/c1-23-21(24)20-15-9-8-10-17(20)16-22(25,18-11-4-2-5-12-18)19-13-6-3-7-14-19/h2-15,25H,16H2,1H3,(H,23,24) |
InChIキー |
ZWQQPIWZCZVYFR-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=CC=CC=C1CC(C2=CC=CC=C2)(C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



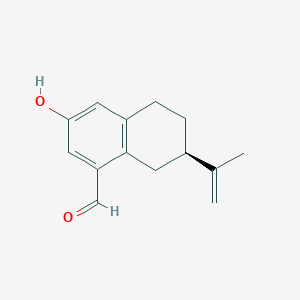
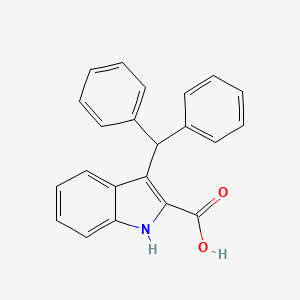

![Disodium 5-[(4-chloro-6-phenyl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulfonate](/img/structure/B13803326.png)
![N-tert-butyl-2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanylacetamide](/img/structure/B13803330.png)
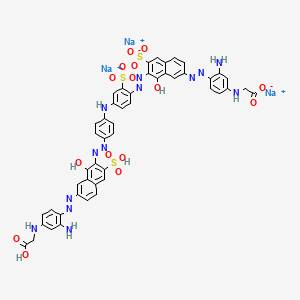
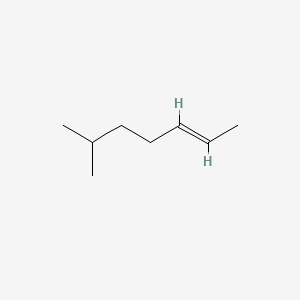

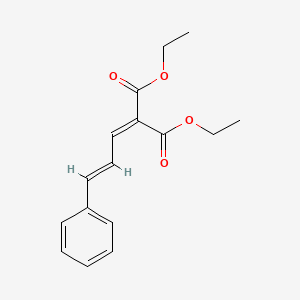
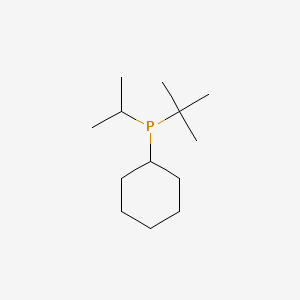
![2-({[(3,5-Dimethylphenoxy)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B13803375.png)
